molecular formula C12H8F8O4 B13597624 Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Katalognummer: B13597624
Molekulargewicht: 368.18 g/mol
InChI-Schlüssel: CDDKHUSRKOPLQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C12H8F8O4 and a molecular weight of 368.1767 g/mol . This compound is characterized by the presence of two tetrafluoroethoxy groups attached to a benzoate core, making it a fluorinated ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as high thermal stability and resistance to degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.

    Methyl 3,5-bis(trifluoromethoxy)benzoate: Contains trifluoromethoxy groups instead of tetrafluoroethoxy groups, leading to variations in stability and reactivity.

    Methyl 3,5-bis(1,1,1,2-tetrafluoroethoxy)benzoate: Similar structure but with slight differences in the fluorinated groups

Uniqueness

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to its specific fluorinated groups, which impart distinct chemical properties such as high thermal stability, resistance to degradation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H8F8O4

Molekulargewicht

368.18 g/mol

IUPAC-Name

methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C12H8F8O4/c1-22-8(21)5-2-6(23-11(17,18)9(13)14)4-7(3-5)24-12(19,20)10(15)16/h2-4,9-10H,1H3

InChI-Schlüssel

CDDKHUSRKOPLQK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.